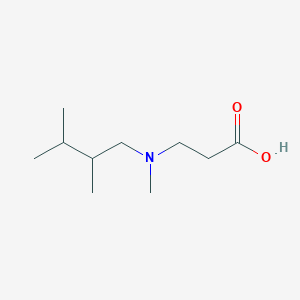

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine

Description

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-[2,3-dimethylbutyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) |

InChI Key |

MMGLDVHAFDFSKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CN(C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine typically involves the reaction of 2,3-dimethylbutylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

1.1. Formation of Pyrimidinediones

Reaction with urea or potassium thiocyanate under acidic conditions yields dihydro- and methyl-dihydropyrimidinediones (DHPMs) or their thio analogues. These cyclizations occur via nucleophilic attack of the β-alanine amine on the carbonyl group of urea/thiourea, followed by dehydration.

Example Reaction :

$$ \text{N-(2,3-Dimethylbutyl)-N-methyl-β-alanine} + \text{Urea} \rightarrow \text{1-(2,3-Dimethylbutyl)-5-methyl-dihydro-2,4(1H,3H)-pyrimidinedione} $$

Conditions :

1.2. Tetrahydro-4(1H)pyridone Formation

Reaction with ethyl acetoacetate under thermal conditions produces tetrahydro-4(1H)pyridones via a Knorr-type cyclization. The β-alanine’s amine reacts with the ketone carbonyl, followed by ester hydrolysis and ring closure.

Example Reaction :

$$ \text{N-(2,3-Dimethylbutyl)-N-methyl-β-alanine} + \text{Ethyl acetoacetate} \rightarrow \text{1-(2,3-Dimethylbutyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone} $$

Conditions :

2.1. Acylation at the Carboxylic Acid

The carboxylic acid group undergoes esterification or amidation. For example, activation with N-hydroxysuccinimide (NHS) and coupling with amines produces peptide-like derivatives.

Example Reaction :

$$ \text{N-(2,3-Dimethylbutyl)-N-methyl-β-alanine} + \text{Isopropylidene-adenosine} \rightarrow \text{Pantoyl-adenylate analogue} $$

Conditions :

2.2. Alkylation/Dealkylation

The N-methyl and N-(2,3-dimethylbutyl) groups can be modified under strong basic or acidic conditions. For instance:

-

Demethylation : HBr in acetic acid removes methyl groups.

-

Re-alkylation : Methyl iodide or alkyl halides reintroduce substituents under phase-transfer catalysis .

3.1. Ozonolysis Pathways

While not directly studied for this compound, analogous N-alkyl-β-alanines undergo ozonation via:

-

Criegee Mechanism : Ozone addition to the amine lone pair, forming N-oxides or hydroxylamines.

-

Ring Cleavage : In aromatic analogues, ozonation disrupts conjugation, producing quinones or nitro derivatives .

Theoretical Barriers :

-

ΔG‡ for N–O bond formation: ~26–30 kcal/mol

Comparative Reactivity

Structural Confirmation

Scientific Research Applications

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Neotame (N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester)

Structural Similarities :

- Both compounds feature a dimethylbutyl group, though neotame uses a 3,3-dimethylbutyl substituent versus the 2,3-dimethylbutyl in the target compound.

- Neotame’s aspartyl-phenylalanine backbone differs from β-alanine but shares nitrogen-methylation and ester functional groups.

Functional Differences :

- Application : Neotame is a high-intensity sweetener (~8,000× sweeter than sucrose) regulated under pharmacopeial standards (97.0–102.0% purity) . The β-alanine derivative’s applications are less clear but may align with surfactant or agrochemical roles due to its amphiphilic structure.

- Stability : Neotame’s 3,3-dimethylbutyl group enhances metabolic stability, reducing hydrolysis in vivo . The 2,3-dimethylbutyl isomer in the target compound may alter steric hindrance and solubility.

Toxicity: Neotame is generally recognized as safe (GRAS), but structural analogs with similar alkyl chains (e.g., 6PPD-quinone) exhibit significant environmental toxicity .

Metalaxyl and Benalaxyl (Agrochemical Alanine Derivatives)

Structural Similarities :

Functional Differences :

- Application : Metalaxyl and benalaxyl are fungicides targeting oomycetes. The target compound lacks the methoxyacetyl or phenylacetyl groups critical for fungicidal activity.

- Bioactivity : The dimethylphenyl group in metalaxyl enhances lipid membrane penetration, whereas the 2,3-dimethylbutyl group in the target compound may confer different hydrophobic interactions.

Homoglycerol Betaine (HGB) and N-Acetyl-beta-alanine

Structural Similarities :

Functional Differences :

- Biomedical Use: HGB is studied for osmolyte properties, while N-Acetyl-beta-alanine is a metabolite in fatty acid oxidation.

6PPD and 6PPD-Quinone (Rubber Antioxidants)

Structural Similarities :

Functional Differences :

- Environmental Impact: 6PPD-quinone, a degradation product, is highly toxic to aquatic life (LC50 < 1 µg/L for coho salmon) . While the target compound lacks the aromatic amine structure linked to 6PPD’s toxicity, its dimethylbutyl chain could contribute to environmental persistence.

Biological Activity

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular metabolism, and implications for health.

Mechanisms of Biological Activity

-

Metabolic Interactions :

- The compound may influence metabolic pathways similar to other beta-amino acids. For instance, beta-alanine has been shown to participate in the synthesis of carnosine, a dipeptide that plays a role in muscle endurance and cognitive function.

- Studies indicate that beta-amino acids can modulate neurotransmitter systems, potentially affecting mood and cognitive functions.

-

Neuroprotective Effects :

- Compounds structurally related to N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine have been investigated for their neuroprotective properties. For example, beta-N-methylamino-l-alanine (BMAA) has been linked to neurodegenerative diseases but also shows complex interactions with neuronal metabolism that can lead to protective effects under certain conditions .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study examining the effects of beta-amino acids on neuronal cells demonstrated that certain derivatives could enhance cell viability under stress conditions. Specifically, when exposed to oxidative stressors, cells treated with beta-alanine derivatives showed reduced apoptosis rates compared to untreated controls . This suggests that N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine may possess similar protective qualities.

Implications for Health

The potential health implications of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine are significant:

- Cognitive Function : By influencing neurotransmitter systems and cellular metabolism, this compound could play a role in enhancing cognitive functions or protecting against cognitive decline.

- Exercise Performance : Similar compounds are known to improve muscle performance and recovery; thus, N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine might be beneficial for athletes or individuals engaging in high-intensity workouts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-alkylated beta-alanine derivatives like N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine?

- Methodological Answer : A two-step approach is typically used: (1) Protection of the beta-alanine carboxyl group using tert-butoxycarbonyl (Boc) or similar groups to prevent side reactions. (2) Sequential alkylation with 2,3-dimethylbutyl bromide and methyl iodide under basic conditions (e.g., NaH/DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. This mirrors strategies seen in N-substituted alanine syntheses for agrochemicals like metalaxyl .

Q. Which analytical techniques are critical for confirming the structural identity of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyl chain integration and methyl group environments. For example, distinct triplet signals for the beta-alanine backbone and splitting patterns for dimethylbutyl substituents.

- Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular formula (e.g., C₁₀H₂₁NO₂).

- FTIR : Detection of characteristic amide or ester carbonyl stretches (~1650–1750 cm⁻¹). These methods align with structural validation protocols for related compounds like neotame .

Q. How can researchers ensure high purity (>95%) during the purification of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine?

- Methodological Answer : Post-synthesis, use preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA additive). Monitor purity via analytical HPLC (UV detection at 210 nm). Recrystallization in ethanol/water mixtures may further enhance crystallinity. Similar protocols are described for Boc-protected alanine derivatives .

Advanced Research Questions

Q. What experimental strategies mitigate regioselectivity challenges during the alkylation of beta-alanine to avoid diastereomer formation?

- Methodological Answer : Employ sterically hindered bases (e.g., DBU) to favor mono-alkylation and reduce over-alkylation. Use chiral auxiliaries or asymmetric catalysis (e.g., palladium complexes) to control stereochemistry. Computational modeling (DFT) can predict transition states to optimize reaction conditions. This approach is analogous to regioselective syntheses of branched alanine-based pesticides .

Q. How can contradictions between computational predictions and experimental NMR data for the conformation of the 2,3-dimethylbutyl side chain be resolved?

- Methodological Answer : Perform nuclear Overhauser effect (NOE) NMR experiments to validate spatial proximity of methyl groups. Cross-validate with molecular dynamics (MD) simulations in explicit solvent models (e.g., water or DMSO). Adjust force field parameters to reconcile discrepancies, as seen in conformational studies of neotame derivatives .

Q. What experimental design principles apply to stability studies of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies at varying pH (1–10) and temperatures (25–60°C). Monitor degradation kinetics via LC-MS/MS, identifying hydrolytic or oxidative byproducts (e.g., cleavage of the alkyl chain or demethylation). Use phosphate-buffered saline (PBS) to simulate physiological ionic strength, referencing stability protocols for bioactive alanine derivatives .

Q. How can researchers address low yields in large-scale syntheses of N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine?

- Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to THF) to improve solubility of intermediates. Implement flow chemistry for precise control of exothermic alkylation steps. Scale-up purification using centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol gradients, as demonstrated in industrial-scale syntheses of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.